

Butyl phenylacetate safety and toxicity data

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Compound of Interest

Compound Name: *Butyl phenylacetate*

Cat. No.: *B086620*

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An In-depth Technical Guide on the Safety and Toxicity of **Butyl Phenylacetate**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety and toxicity data for **butyl phenylacetate**. The information is compiled from various scientific and regulatory sources to support risk assessment and guide further research.

Chemical and Physical Properties

- Chemical Name: **Butyl phenylacetate**
- CAS Number: 122-43-0
- Molecular Formula: $C_{12}H_{16}O_2$
- Molecular Weight: 192.25 g/mol
- Appearance: Colorless liquid
- Odor: Pleasant, honey-like, rose-like

Toxicological Data Summary

The toxicological profile of **butyl phenylacetate** has been evaluated for various endpoints. The quantitative data from these studies are summarized in the tables below.

Table 1: Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 5000 mg/kg	[1]
LD ₅₀	Rabbit	Dermal	> 5000 mg/kg	[1]

Table 2: Irritation and Sensitization

Endpoint	Species	Method	Result	Reference
Skin Irritation	Human	Patch Test (12% solution)	No irritation	[1]
Skin Sensitization	Human	Patch Test (12% solution)	No sensitization	[1]
Eye Irritation	Not specified	Not specified	Mild irritant	[2]

Table 3: Genotoxicity

Assay	System	Result	Reference
Ames Test	Salmonella typhimurium	No specific data found	
In vitro Chromosome Aberration	Mammalian cells	No specific data found	
In vivo Micronucleus Test	Rodent	No specific data found	

Note: While specific genotoxicity studies for **butyl phenylacetate** were not found in the public domain, related phenylacetate compounds have been evaluated. Phenylacetic acid, a potential metabolite, has shown mixed results in some genotoxicity assays, but overall, the group of phenethyl alcohol, aldehydes, acids, and related esters are not considered to have significant genotoxic potential.[3]

Table 4: Repeated Dose, Reproductive, and Carcinogenicity Toxicity

Endpoint	Species	Route	NOAEL/Result	Reference
Repeated Dose Toxicity	Not specified	Not specified	No specific data found	
Reproductive Toxicity	Not specified	Not specified	No specific data found	
Carcinogenicity	Not specified	Not specified	No specific data found	

Note: Specific studies on repeated dose, reproductive, and carcinogenicity of **butyl phenylacetate** are not readily available in the public literature. The Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have assessed **butyl phenylacetate** as a flavoring agent and have not raised significant safety concerns at current intake levels.[4][5]

Metabolism and Toxicokinetics

Butyl phenylacetate is expected to be rapidly hydrolyzed in the body by esterases into its constituent parts: phenylacetic acid and n-butanol.[6][7] These metabolites are then further metabolized and excreted. Phenylacetic acid is primarily conjugated with glutamine to form phenylacetylglutamine, which is then excreted in the urine.[8] n-Butanol is oxidized to butyraldehyde, then to butyric acid, and finally enters the fatty acid metabolism pathway.

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are described below, based on the Organisation for Economic Co-operation and Development (OECD) guidelines.

Acute Oral Toxicity (based on OECD 423)

The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.

- **Test Animals:** Healthy young adult rats of a single sex (typically females) are used.
- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided *ad libitum*.
- **Procedure:**
 - A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
 - A group of three animals is dosed with the test substance at the starting dose level.
 - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - The outcome of the first group determines the next step: either stop the test, dose another group of three animals at the same dose, or dose a new group at a higher or lower dose level.
- **Endpoint:** The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (based on OECD 404)

This test determines the potential of a substance to cause irritation or corrosion to the skin.

- **Test Animals:** Healthy young adult albino rabbits are typically used.
- **Procedure:**
 - The fur is clipped from a small area on the back of the animal.
 - A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the prepared skin area and covered with a gauze patch.
 - The patch is removed after a 4-hour exposure period.

- The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Endpoint: The severity of skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion (based on OECD 405)

This test assesses the potential of a substance to cause irritation or corrosion to the eyes.

- Test Animals: Healthy young adult albino rabbits are used.
- Procedure:
 - A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
 - The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.
- Endpoint: The severity of ocular lesions is scored, and the substance is classified based on the nature and reversibility of the observed effects.

Skin Sensitization (based on OECD 429 - Local Lymph Node Assay)

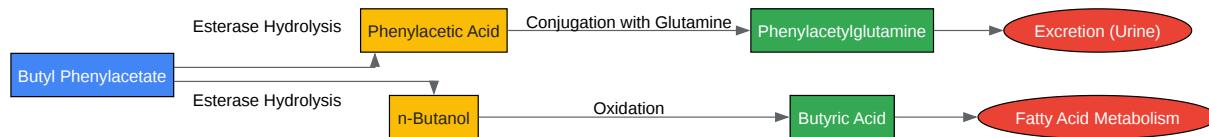
The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of a substance.

- Test Animals: Female CBA/J or CBA/Ca mice are used.
- Procedure:
 - The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.
 - On day 5, a solution of ^{3}H -methyl thymidine is injected intravenously.

- Five hours later, the mice are euthanized, and the draining auricular lymph nodes are excised.
- A single-cell suspension of lymph node cells is prepared, and the incorporation of ^{3}H -methyl thymidine is measured as a marker of lymphocyte proliferation.
- Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3 .

Visualizations

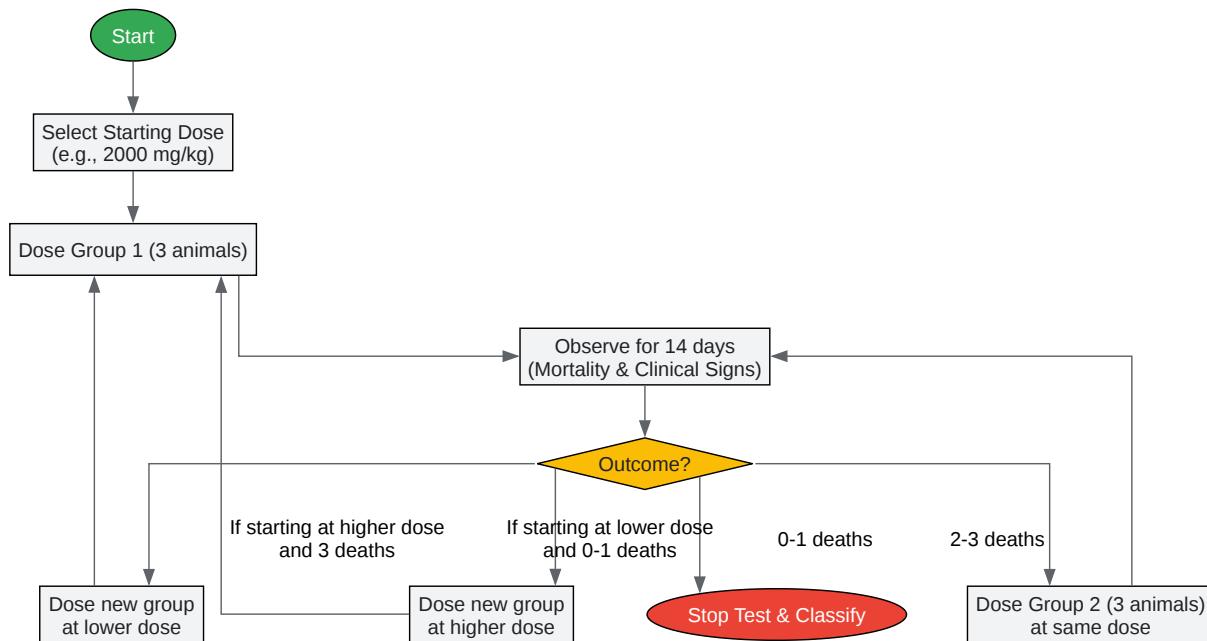
Metabolism of Butyl Phenylacetate



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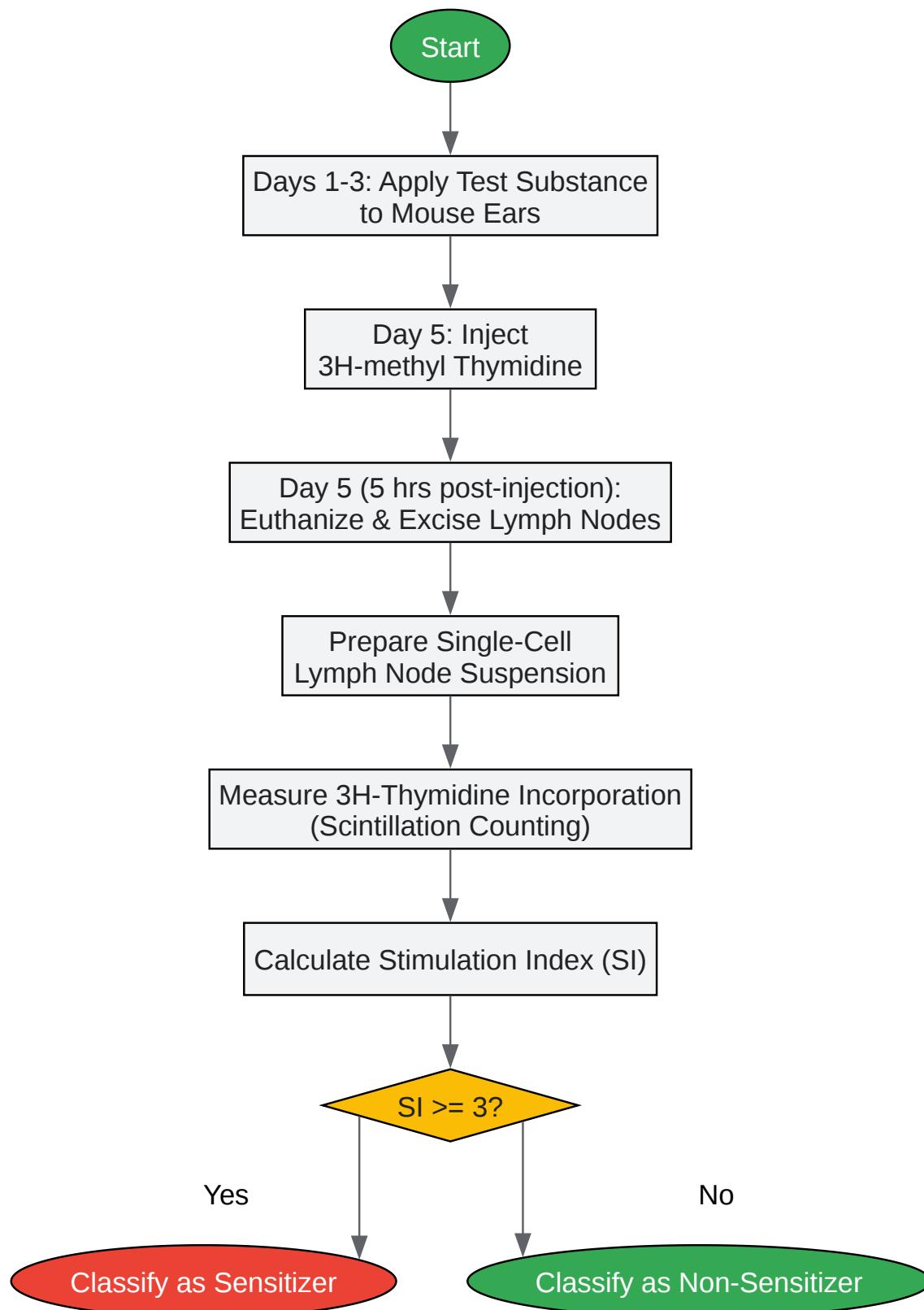
Caption: Metabolic pathway of **Butyl Phenylacetate**.

Experimental Workflow for Acute Oral Toxicity (OECD 423)

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Caption: Workflow for OECD 423 Acute Toxic Class Method.

Experimental Workflow for Skin Sensitization (LLNA - OECD 429)

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Caption: Workflow for OECD 429 Local Lymph Node Assay.

Signaling Pathways

The direct interaction of **butyl phenylacetate** with specific signaling pathways has not been extensively studied. However, its primary metabolite, phenylacetic acid (PAA), has known biological activities. In plants, PAA acts as an auxin, a class of hormones that regulate growth and development.[9][10] In bacteria, the PAA catabolic pathway is involved in stress responses, including to antibiotics and oxidative stress.[11][12] In mammals, high levels of phenylacetate can be neurotoxic, potentially through the inhibition of key enzymes involved in brain metabolism.[8][13] Further research is needed to elucidate any specific signaling pathways that may be modulated by **butyl phenylacetate** or its metabolites at relevant exposure levels in humans.

Conclusion

Butyl phenylacetate exhibits low acute toxicity via oral and dermal routes. It is not considered to be a skin sensitizer and is at most a mild skin and eye irritant, particularly at concentrations found in consumer products. While there is a lack of specific data on repeated dose, reproductive, and carcinogenicity for **butyl phenylacetate**, its expected rapid hydrolysis to phenylacetic acid and n-butanol, both of which have well-characterized metabolic and toxicological profiles, suggests a low potential for significant systemic toxicity under normal conditions of use. Regulatory and expert panel assessments support its safe use as a flavoring and fragrance ingredient at current levels of exposure. Further studies on the long-term effects of **butyl phenylacetate** could provide a more complete safety profile.

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